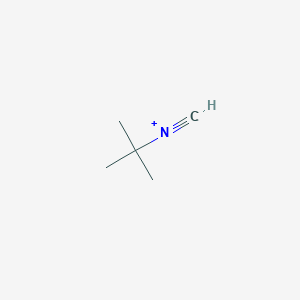

Tert-butyl(methylidyne)azanium

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N+ |

|---|---|

Molecular Weight |

84.14 g/mol |

IUPAC Name |

tert-butyl(methylidyne)azanium |

InChI |

InChI=1S/C5H10N/c1-5(2,3)6-4/h4H,1-3H3/q+1 |

InChI Key |

UUABPQDGIBOFOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[N+]#C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Methylidyne Azanium and Its Precursors

Strategies for the Generation of Carbon-Nitrogen Triple Bonds in Cationic Species

The formation of the C≡N⁺ moiety in tert-butyl(methylidyne)azanium can be achieved through several distinct synthetic pathways. These methods typically involve the transformation of a neutral precursor, most commonly tert-butyl isocyanide, into the desired cationic species.

A direct and widely employed method for generating nitrilium ions is the protonation or alkylation of the corresponding isonitrile. Tert-butyl isocyanide serves as an excellent precursor for this transformation. The lone pair of electrons on the terminal carbon atom of the isocyanide is susceptible to electrophilic attack by protons or alkylating agents.

Protonation is typically achieved using strong acids, such as superacids like trifluoromethanesulfonic acid (TfOH) or hexafluorophosphoric acid (HPF₆), often in an inert solvent like dichloromethane (B109758) at low temperatures to prevent side reactions. The resulting cation is the protonated form of the isocyanide.

Alkylation follows a similar principle, where an alkylating agent, such as a methyl triflate or a trialkyloxonium salt, provides an electrophilic carbon that attacks the isocyanide. This results in the formation of a quaternary nitrogen center with a carbon-nitrogen triple bond. The reaction of tert-butyl isocyanide with alkylating agents like methyl triflate leads to the formation of the corresponding N-alkylated nitrilium salt.

Table 1: Examples of Tert-butylnitrilium Ion Generation via Alkylation

| Precursor | Alkylating Agent | Product | Reference |

| Tert-butyl isocyanide | Methyl triflate (MeOTf) | N-methyl-tert-butylnitrilium triflate | |

| Tert-butyl isocyanide | Triethyloxonium tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻) | N-ethyl-tert-butylnitrilium tetrafluoroborate |

While less direct for the formation of this compound from simple precursors, dehydration reactions are a classical method for generating nitrilium ions from N-substituted amides. This approach, known as the Beckmann rearrangement, involves the treatment of an oxime with an acid catalyst. For the synthesis of a tert-butyl substituted nitrilium ion via this route, a suitable precursor would be an N-tert-butylformamide derivative that can be converted to its corresponding oxime ether, followed by acid-catalyzed rearrangement.

Another related dehydration strategy involves the reaction of N-substituted formamides with dehydrating agents like phosphorus pentoxide or triflic anhydride. The dehydration of N-tert-butylformamide, for instance, can be envisioned as a pathway to the desired nitrilium ion, although this is more commonly associated with the synthesis of isocyanides themselves. However, under strongly acidic conditions, the intermediate formed during dehydration could be trapped as the nitrilium salt.

The concept of electrophilic activation of tert-butyl isocyanide is central to its utility in multicomponent reactions, such as the Passerini and Ugi reactions. In these transformations, the isocyanide is activated by an electrophile, which can be a proton from an acidic component or a carbonyl carbon from an aldehyde or ketone. This activation step generates a nitrilium ion intermediate in situ, which then rapidly undergoes further reaction with a nucleophile present in the reaction mixture.

For the specific purpose of isolating or observing the this compound cation, the reaction conditions must be carefully controlled to prevent subsequent reactions. This typically involves the use of non-nucleophilic counter-ions and low temperatures. The electrophilic activation of tert-butyl isocyanide with a strong Lewis acid, such as boron trifluoride, can also lead to the formation of a stable adduct that exhibits significant nitrilium ion character.

Dehydration Reactions Leading to Azanium Cations

Precursor Design and Synthesis for this compound Formation

The successful generation of this compound relies heavily on the design and availability of suitable precursors. The choice of precursor is dictated by the synthetic strategy being employed.

The tert-butyl group plays a crucial role in stabilizing the positive charge on the adjacent nitrogen atom through its electron-donating inductive effect and hyperconjugation. While tert-butyl isocyanide itself is the most direct precursor, modifications to the tert-butyl group are generally avoided as they can alter the electronic properties and stability of the resulting cation. The primary "design" aspect of the precursor lies in the inherent stability that the tert-butyl group imparts to the carbocation that can be considered in resonance with the nitrilium structure.

However, in a broader context of precursor design, one could envision scenarios where the tert-butyl group is part of a larger molecular framework. In such cases, the synthesis of the precursor would involve standard organic transformations to construct the desired scaffold before the introduction or formation of the isocyanide functionality.

The formation of this compound is highly dependent on the reagent used for protonation, alkylation, or activation. Research in this area focuses on developing reagents that offer greater control over the reactivity of the resulting nitrilium ion. This includes the use of "super-silyl" Lewis acids, which are powerful silicon-based electrophiles.

The choice of the counter-ion is also a critical aspect of reagent development. Weakly coordinating anions (WCAs), such as [B(C₆F₅)₄]⁻ or [Al(OC(CF₃)₃)₄]⁻, are essential for stabilizing the highly reactive nitrilium cation and preventing its decomposition or reaction with the counter-ion. The development of new combinations of strong electrophiles and WCAs continues to be an active area of research, enabling the isolation and characterization of increasingly reactive cationic species.

Table 2: Reagents for the Generation of Nitrilium Ions

| Reagent Class | Specific Example | Application | Reference |

| Superacids | Trifluoromethanesulfonic acid (TfOH) | Protonation of isocyanides | |

| Trialkyloxonium Salts | Triethyloxonium tetrafluoroborate | Alkylation of isocyanides | |

| Super-silyl Lewis Acids | Trimethylsilyl trifluoromethanesulfonate | Electrophilic activation | |

| Reagents with WCAs | [H(OEt₂)₂]⁺[B(C₆F₅)₄]⁻ | Protonation with non-coordinating anion |

Functionalization of Tert-butyl Groups for Cationic Species Generation

Cryogenic Matrix Isolation Techniques for Spectroscopic Investigation of this compound

Cryogenic matrix isolation is a powerful technique for the spectroscopic study of highly reactive and unstable species like nitrilium ions. ebsco.com This method involves trapping the species of interest in a solid, inert matrix (typically a noble gas like argon or neon) at very low temperatures (around 4-20 K). ebsco.comacs.org This isolation prevents the reactive species from dimerizing or reacting with its environment, allowing for detailed spectroscopic characterization. ebsco.com

For the investigation of this compound, the ion would first be generated in the gas phase, for example, by flash vacuum pyrolysis of a suitable precursor or through a gas-phase reaction. The generated ions would then be co-deposited with a large excess of the matrix gas onto a cryogenic substrate.

Once isolated, the trapped this compound could be studied using various spectroscopic methods, primarily infrared (IR) spectroscopy. researchgate.netnih.govacs.org The IR spectrum would provide crucial information about the vibrational frequencies of the C≡N⁺ bond, which is expected to have a characteristic strong absorption. researchgate.net By comparing the experimental spectra with theoretical calculations, the structure and bonding of the ion can be confirmed. researchgate.netnih.govacs.org Isotopic substitution (e.g., using ¹³C or ¹⁵N) would further aid in the definitive assignment of vibrational modes.

Table 2: Representative Vibrational Frequencies of Related Nitrogen-Containing Species in Cryogenic Matrices

| Species | Matrix | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Phenylnitrile Imine (Ph-CNN-H) | Ar | ν(CNN) | ~2200 | researchgate.netnih.govacs.org |

| CN⁺ | N/A | ν(CN) | 2000.7587 | researchgate.net |

| tert-Butyl Isocyanide (gas phase) | N/A | ν(NC) | ~2140 | nih.gov |

Note: The frequency for this compound would be hypothetical and subject to experimental verification.

In Situ Generation and Trapping Methodologies for Reactive this compound

Due to their high reactivity, nitrilium ions are often generated in situ and immediately trapped by a suitable nucleophile. This approach allows for the study of their reactivity and the synthesis of new compounds. organic-chemistry.orgrsc.org

The generation of this compound in situ could be achieved by reacting tert-butyl cyanide with a strong electrophile, such as a trialkyloxonium salt or a silyl (B83357) triflate, in the presence of a trapping agent. The nitrilium ion, once formed, would readily react with a variety of nucleophiles.

For example, the reaction of tert-butyl cyanide with an alkylating agent in the presence of an alkene could lead to an ene reaction, a characteristic reaction of N-alkylnitrilium ions. thieme-connect.de Alternatively, trapping with a diene like furan (B31954) could result in a Diels-Alder type cycloaddition. rsc.org The nature of the trapped product provides indirect but compelling evidence for the transient existence of the nitrilium ion.

The choice of solvent, temperature, and the nature of the trapping agent are critical for the success of these reactions. Low temperatures are often employed to control the reactivity of the intermediate.

Table 3: Potential In Situ Trapping Reactions for this compound

| Trapping Reagent | Reaction Type | Potential Product Class | Reference (Analogous Reactions) |

| Furan | [4+2] Cycloaddition | Substituted Dihydropyridines | rsc.org |

| 2-Methylpropene | Ene Reaction | Unsaturated Amine Derivatives | thieme-connect.de |

| Benzene | Friedel-Crafts Alkylation | N-tert-Butyl-benzimidoyl Derivatives | N/A |

| Water | Hydrolysis | N-tert-Butylformamide | core.ac.uk |

Theoretical and Computational Investigations of Tert Butyl Methylidyne Azanium

Quantum Mechanical Studies of Electronic Structure and Bonding in Tert-butyl(methylidyne)azanium

Quantum mechanical calculations offer a powerful lens through which to examine the intricate details of bonding and electronic distribution within molecules that may be too unstable or transient for extensive experimental characterization.

Computational analyses, typically employing Density Functional Theory (DFT), indicate that the C≡N bond in nitrilium ions is slightly elongated compared to the corresponding nitrile. For instance, in the methylnitrilium ion ([CH₃CNH]⁺), the C≡N bond length is calculated to be around 1.15 Å. mdpi.com The positive charge in nitrilium ions is not solely localized on the nitrogen atom. Instead, it is delocalized across the C≡N⁺ unit and, to a lesser extent, onto the adjacent alkyl group. This delocalization is a stabilizing factor. Natural Bond Orbital (NBO) analysis often shows a significant positive charge on both the carbon and nitrogen atoms of the nitrilium group. The carbon atom, in particular, bears a substantial portion of the positive charge, rendering it highly electrophilic.

To illustrate the typical bond characteristics and charge distribution in alkylnitrilium ions, the following table presents theoretical data for related species.

| Compound/Ion | C≡N Bond Length (Å) | Wiberg Bond Order (C≡N) | Charge on C (a.u.) | Charge on N (a.u.) |

| Acetonitrile (CH₃CN) | ~1.15 | ~2.9 | ~+0.1 | ~-0.4 |

| Methylnitrilium ([CH₃CNH]⁺) | ~1.15 | ~2.7 | ~+0.3 | ~-0.1 |

| Propylnitrilium ([C₃H₇CNH]⁺) | ~1.16 | ~2.7 | ~+0.3 | ~-0.1 |

Note: The values in this table are approximate and are based on computational studies of similar nitrilium ions. They are provided for illustrative purposes to infer the expected properties of this compound.

The carbon and nitrogen atoms of the nitrilium group are generally considered to be sp-hybridized, leading to a linear geometry for the C-C≡N⁺ fragment. This hybridization allows for the formation of one sigma (σ) bond and two orthogonal pi (π) bonds between the carbon and nitrogen atoms.

Molecular orbital (MO) theory provides a more detailed picture of the bonding. The interaction of the atomic orbitals of carbon and nitrogen leads to the formation of bonding and antibonding molecular orbitals. In the case of a nitrilium ion, the Highest Occupied Molecular Orbital (HOMO) is typically associated with the C-C sigma bond of the alkyl substituent, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the C≡N⁺ group. The LUMO is usually a π* orbital, and its low energy is a key factor in the high electrophilicity of nitrilium ions. The energy of the LUMO is a critical parameter in predicting the reactivity of these species, with a lower LUMO energy indicating a greater susceptibility to nucleophilic attack. bohrium.comacs.org

Analysis of the C≡N+ Bond Character and Localization of Positive Charge

Conformational Analysis and Isomerism in this compound Systems

The bulky tert-butyl group introduces interesting conformational considerations that can influence the reactivity and stability of the ion.

The rotation of the tert-butyl group around the C-C bond connecting it to the nitrilium carbon is a key conformational motion. While direct experimental or computational data for the rotational barrier in this compound is scarce, studies on other cations containing a butyl or tert-butyl group provide valuable insights. For instance, DFT calculations on various cyclic cations with a butyl group have shown that the rotational barriers for the dihedral angles of the butyl chain are in the range of 10-40 kJ/mol. nih.gov For the tert-butyl group, which is more sterically hindered, the barrier to rotation is expected to be significant. This steric hindrance can influence the accessibility of the electrophilic carbon to incoming nucleophiles. The rotational barrier in the tert-butyl cation itself has been the subject of computational studies, which indicate a relatively flat potential energy surface for methyl group rotation. nih.gov

The following table presents calculated rotational barriers for the butyl group in different cationic environments, which can serve as a reference for estimating the rotational dynamics in this compound.

| Cation | Rotational Barrier (kJ/mol) |

| Butyl-imidazolium | 10 - 40 |

| Butyl-pyridinium | 10 - 40 |

| Butyl-pyrrolidinium | 10 - 40 |

| Butyl-piperidinium | 10 - 40 |

Data adapted from a comprehensive conformational and rotational analysis of the butyl group in cyclic cations. nih.gov

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometric parameters. For this compound, the PES would describe the energy changes associated with the rotation of the tert-butyl group and any other structural isomerizations. The global minimum on the PES corresponds to the most stable conformation of the ion. Saddle points on the PES represent transition states for conformational changes, such as the rotation of the tert-butyl group. nih.gov

Due to the high energy and reactivity of nitrilium ions, mapping their PES computationally is a challenging task. However, such studies are crucial for understanding the dynamics of these species and their reaction pathways. For this compound, the PES would likely be dominated by the rotational profile of the tert-butyl group, with a three-fold symmetry corresponding to the rotation of the methyl groups.

Rotational Barriers of the Tert-butyl Group

Prediction of Reactivity Patterns and Electrophilic Sites through Computational Modeling

Computational chemistry provides powerful tools for predicting the reactivity of chemical species. For electrophiles like this compound, these methods can identify the most likely sites for nucleophilic attack and estimate the activation energies for such reactions.

The primary electrophilic site in this compound is the carbon atom of the C≡N⁺ group. This is due to the combination of the positive charge localization and the low-lying LUMO centered on this group. bohrium.comacs.org Computational models can quantify the electrophilicity of this site using various descriptors, such as the global electrophilicity index (ω). researchgate.net This index, derived from the electronic chemical potential and chemical hardness, provides a scale for comparing the electrophilic character of different species.

Furthermore, the calculation of the potential energy surface for a reaction between the nitrilium ion and a nucleophile can reveal the reaction mechanism and predict the regioselectivity and stereoselectivity of the process. For example, in reactions with dienes, nitrilium ions can act as dienophiles in polar [4+2+] Diels-Alder cycloadditions, with the feasibility of the reaction being related to the energy gap between the LUMO of the nitrilium ion and the HOMO of the diene. acs.org The steric bulk of the tert-butyl group would be expected to play a significant role in directing the approach of the nucleophile.

Frontier Molecular Orbital (FMO) Theory Applications to this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sci-rad.comwikipedia.org For this compound, the energies and shapes of these orbitals dictate its electrophilic nature.

The LUMO of a nitrilium ion is typically localized on the carbon and nitrogen atoms of the C≡N⁺ group, making this region susceptible to nucleophilic attack. The bulky tert-butyl group, while primarily exerting a steric influence, can also electronically affect the energy of these frontier orbitals through hyperconjugation. Computational studies on related nitrilium ions show that the HOMO-LUMO gap is a critical parameter in determining the ion's stability and reactivity. acs.org A larger gap generally implies higher stability and lower reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Nitrilium Ion

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -7.5 | Localized on the C≡N⁺ moiety, indicating a strong electrophilic site. |

| HOMO | -12.0 | Primarily associated with the sigma bonds of the alkyl substituent. |

| HOMO-LUMO Gap | 4.5 | Indicates significant stability for a reactive intermediate. |

Note: These values are illustrative and based on typical data for similar nitrilium ions. Specific calculations for this compound would be required for precise energies.

Electrostatic Potential Surface (ESP) Analysis of this compound

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.com For this compound, an ESP analysis would be expected to show a strong positive potential localized around the methylidyne carbon and the nitrogen atom, confirming the electrophilic character predicted by FMO theory.

The tert-butyl group, being a bulky alkyl group, would exhibit a relatively neutral or slightly positive potential. The ESP map is invaluable for predicting how the ion will interact with other molecules, such as solvents or nucleophiles. Regions of strong positive potential are the most likely sites for nucleophilic attack. mdpi.com

Solvation Effects and Counterion Influence on this compound Stability

The stability and reactivity of an ionic species like this compound are profoundly influenced by its environment, specifically the solvent and the nature of its counterion.

Solvation Effects: In a polar solvent, the positive charge of the nitrilium ion is stabilized by dipole-ion interactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. gre.ac.uk The choice of solvent can significantly alter the energy landscape of a reaction involving the nitrilium ion. More polar solvents will generally better stabilize the charged species, potentially lowering the activation energy for its formation and subsequent reactions. researchgate.net

Counterion Influence: The counterion associated with this compound plays a crucial role in the stability of the salt in both the solid state and in solution. A large, non-coordinating anion, such as hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻), will form a "loose" ion pair, allowing the nitrilium ion to behave more as a free cation. acs.org Conversely, a smaller, more coordinating anion can interact more strongly, potentially reducing the electrophilicity of the nitrilium ion. The interplay between the cation, anion, and solvent molecules is a complex phenomenon that can be modeled using molecular dynamics simulations. nih.gov

Computational Exploration of Transition States for Reactions Involving this compound

Understanding the mechanism of a chemical reaction requires the characterization of its transition state(s). Computational chemistry is an essential tool for locating and analyzing these high-energy structures. For reactions involving this compound, such as its reaction with a nucleophile, density functional theory (DFT) calculations can be employed to map out the potential energy surface.

These calculations can determine the geometry of the transition state, its vibrational frequencies (which confirm it as a true saddle point on the potential energy surface), and the activation energy of the reaction. For instance, in a Ritter-type reaction where a nitrile reacts with a carbocation, a nitrilium ion is a key intermediate. rsc.org Computational studies on such reactions reveal the intricate details of the bond-forming and bond-breaking processes. The bulky tert-butyl group is expected to have a significant steric impact on the geometry and energy of the transition state, potentially favoring certain reaction pathways over others. rsc.org

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Attack on a Nitrilium Ion

| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Water | Acetonitrile | DFT (B3LYP/6-31G*) | 15.2 |

| Ammonia | Acetonitrile | DFT (B3LYP/6-31G*) | 12.8 |

Note: This data is illustrative for a generic nitrilium ion and demonstrates the utility of computational methods in predicting reaction barriers.

Advanced Spectroscopic and Structural Elucidation Techniques for Tert Butyl Methylidyne Azanium

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Species Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of specific nuclei within a molecule. For cationic species like tert-butyl(methylidyne)azanium, NMR provides invaluable data on the charge distribution and bonding arrangement.

High-field NMR spectroscopy enhances both sensitivity and spectral dispersion, which is crucial for observing nuclei with low natural abundance or low gyromagnetic ratios, such as ¹³C and ¹⁵N. oxinst.comcopernicus.org The study of the ¹³C and ¹⁵N nuclei in this compound offers direct insight into the electronic structure of the C≡N⁺ core.

The ¹³C NMR spectrum is expected to show a significant downfield shift for the methylidyne carbon due to the positive charge and the sp-hybridization. In related nitrilium ions, the resonance for the carbon atom of the C≡N⁺ group is characteristically observed at a high frequency. clockss.orgresearchgate.net Similarly, the tert-butyl carbons would exhibit shifts influenced by the adjacent positively charged nitrogen.

¹⁵N NMR spectroscopy, despite its challenges due to low sensitivity and a negative gyromagnetic ratio, is arguably the most direct method for characterizing the nitrogen environment. wikipedia.org The ¹⁵N chemical shift is highly sensitive to the electronic environment, including hybridization and charge. For the this compound cation, the nitrogen atom is part of a linear system with a formal positive charge, which is expected to result in a unique chemical shift compared to neutral nitriles or amines. wikipedia.orgplos.org The use of ¹⁵N-labeled precursors can significantly facilitate these studies. nih.gov

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹³C | -C(CH₃)₃ | ~70-80 | Quaternary carbon attached to a highly deshielded nitrogen atom. |

| ¹³C | -C(CH₃)₃ | ~30-40 | Methyl carbons influenced by the inductive effect of the C≡N⁺ group. |

| ¹³C | -N⁺≡C- | ~140-150 | Deshielded sp-hybridized carbon bearing a partial positive charge. clockss.org |

| ¹⁵N | -N⁺≡C- | ~130-150 (relative to NH₃) | Highly deshielded nitrogen atom with a formal positive charge in a linear geometry. wikipedia.org |

Given the high reactivity and potential for this compound to be a fleeting intermediate in certain reactions, direct observation by conventional NMR may be challenging. In such cases, indirect detection methods like Chemical Exchange Saturation Transfer (CEST) and Exchange Spectroscopy (EXSY) are invaluable. acs.orgru.nl These techniques can detect and characterize low-population, short-lived species that are in chemical equilibrium with a more stable, observable species. acs.orgru.nl

By selectively irradiating a resonance of the unobserved, transient cation, a saturation effect can be transferred to the corresponding nucleus in the observable species through chemical exchange. The resulting decrease in intensity of the signal from the stable species provides evidence for the existence of the intermediate and can be used to determine kinetic and thermodynamic parameters of the exchange process. ru.nl This approach has been successfully used to characterize other reactive cationic intermediates in complex reaction mixtures. acs.org

High-Field NMR Techniques for Carbon and Nitrogen Nuclei

Vibrational Spectroscopy (Infrared and Raman) for Characterization of C≡N⁺ Stretch in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and particularly well-suited for identifying specific functional groups. mt.comsci-hub.se For this compound, the most characteristic feature is the stretching vibration of the carbon-nitrogen triple bond (C≡N⁺).

The C≡N stretch in neutral nitriles typically appears as a sharp, intense band in the IR spectrum between 2220 and 2260 cm⁻¹. hillsdale.eduspectroscopyonline.com In the this compound cation, the formation of the nitrilium ion results in a shift of this stretching frequency. The position and intensity of this band serve as a clear diagnostic marker for the formation of the C≡N⁺ moiety. researchgate.net Raman spectroscopy is also highly effective for observing the symmetric C≡N⁺ stretch, which may be weak or inactive in the IR spectrum depending on the molecule's symmetry. sci-hub.se

To unequivocally assign the C≡N⁺ stretching frequency, isotopic labeling is a definitive technique. researchgate.netnumberanalytics.com By synthesizing this compound with specific isotopes, such as ¹³C or ¹⁵N, the vibrational frequency of the C≡N⁺ bond will shift to a lower wavenumber. This shift is predictable based on the change in the reduced mass of the vibrating atoms and confirms the involvement of those specific atoms in that vibrational mode.

The expected shift can be approximated using the harmonic oscillator model, where the vibrational frequency (ν) is proportional to √(k/μ), with k being the force constant and μ the reduced mass. Substituting ¹⁴N with ¹⁵N, for instance, increases the reduced mass of the C≡N oscillator, leading to a discernible redshift in the observed frequency. This method is crucial for distinguishing the C≡N⁺ stretch from other vibrations in a complex spectrum. nih.govhelsinki.fi

| Isotopologue | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Shift upon Substitution (cm⁻¹) |

|---|---|---|---|

| (CH₃)₃C-¹⁴N⁺≡¹²C | C≡N⁺ Stretch | ~2300 - 2350 | N/A (Reference) |

| (CH₃)₃C-¹⁴N⁺≡¹³C | C≡N⁺ Stretch | Lower | ~ -50 to -60 |

| (CH₃)₃C-¹⁵N⁺≡¹²C | C≡N⁺ Stretch | Lower | ~ -35 to -45 |

Matrix isolation is a powerful technique for studying highly reactive or unstable species. nist.gov The method involves trapping the molecule of interest, such as this compound, in a solid, inert matrix (e.g., argon or neon) at cryogenic temperatures (typically 4-20 K). fu-berlin.dersc.org This "pseudo gas-phase" environment prevents intermolecular reactions and quenches rotational motion, resulting in very sharp and well-resolved vibrational bands in the IR spectrum. nist.govfu-berlin.de This high resolution allows for precise measurement of vibrational frequencies and the observation of subtle spectral features, such as those arising from different isotopic species or isomeric forms. uc.pt This technique has been successfully applied to the study of other nitrilium ions and reactive intermediates. nsf.gov

Isotopic Labeling for Vibrational Assignment

Mass Spectrometry Techniques for the Detection and Structural Confirmation of this compound

Mass spectrometry (MS) is an essential technique for confirming the identity and structure of molecules by measuring their mass-to-charge ratio (m/z). For a cationic species like this compound, MS provides direct confirmation of its formation and molecular weight.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the C₅H₁₀N⁺ cation (m/z ≈ 84.08). High-resolution mass spectrometry (HRMS) can determine this value with high precision, allowing for the unambiguous determination of the elemental composition. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a prominent fragmentation pathway would be the loss of the stable tert-butyl cation ((CH₃)₃C⁺), a well-known fragmentation in the mass spectra of tert-butyl containing compounds. pearson.comresearchgate.net The observation of a fragment at m/z 57 would strongly support the proposed structure.

| Species | Formula | Predicted m/z (Exact Mass) | Description |

|---|---|---|---|

| Parent Ion | [C₅H₁₀N]⁺ | 84.0813 | Molecular ion of this compound. |

| Fragment Ion | [C₄H₉]⁺ | 57.0704 | Tert-butyl cation, a characteristic fragment resulting from C-N bond cleavage. |

| Fragment Ion | [CN]⁺ | 26.0031 | Cyanide cation fragment. |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of novel ionic species like this compound. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). aip.orgscribd.com This precision allows for the unambiguous determination of the elemental composition of an ion from its exact mass-to-charge ratio (m/z). For this compound, C₅H₁₀N⁺, HRMS can easily distinguish it from other ions with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to elucidate the ion's structure. In an MS/MS experiment, the parent ion of interest is mass-selected and then subjected to collision-induced dissociation (CID), breaking it into smaller fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For nitrilium and related iminium ions, fragmentation pathways often involve the loss of small neutral molecules. aip.org For instance, studies on related ions show characteristic losses that help identify the core structure. arxiv.orgaip.org In the case of this compound, a prominent fragmentation pathway would be the loss of isobutene, leading to the formation of protonated hydrogen cyanide.

The table below illustrates the expected HRMS data for the parent ion and a key fragment.

| Ionic Species | Formula | Theoretical m/z | Typical Fragmentation Pathway | Fragment Ion m/z |

|---|---|---|---|---|

| This compound | [C₅H₁₀N]⁺ | 84.0813 | Loss of Isobutene (C₄H₈) | 28.0187 |

This interactive table presents the theoretical mass-to-charge ratio for this compound and its primary fragment, which would be confirmed by HRMS analysis.

Gas-Phase Ion Chemistry Studies of Azanium Ions

Studying the reactions of ions in the gas phase, free from solvent effects, reveals their intrinsic chemical properties. The gas-phase chemistry of nitrilium ions, the class to which this compound belongs, has been investigated through techniques like ion cyclotron resonance (ICR) and selected-ion flow tube (SIFT) mass spectrometry.

A significant pathway for the formation of N-alkylnitrilium ions in the gas phase is the Ritter reaction, which involves the reaction of a carbenium ion with a nitrile. arxiv.org For example, the tert-butyl cation, a stable carbenium ion, can react with hydrogen cyanide in the gas phase to yield this compound. These gas-phase reactions are crucial for understanding reaction mechanisms without the complicating influence of solvent molecules. arxiv.org

Ion-molecule reactions are used to probe the reactivity and structure of these ions. Studies on related nitrile-containing ions have shown reactions with various neutral molecules like nitric oxide, acetone, and water. nih.govlibretexts.org These reactions can include association, charge exchange, or proton transfer, providing thermodynamic data such as proton affinity and gas-phase basicity. nih.govlibretexts.org

| Reaction Type | General Reactants | Description | Relevance to Azanium Ions |

|---|---|---|---|

| Association | Ion + Neutral Molecule → [Complex]⁺ | Two species combine to form a larger complex. | Investigates the formation of cluster ions. libretexts.org |

| Proton Transfer | [AH]⁺ + B → A + [BH]⁺ | A proton is transferred from the ion to a neutral base. | Determines the ion's gas-phase acidity. nih.gov |

| Condensation | Ion + Neutral → New Ion + New Neutral | A reaction where a new covalent bond is formed, often with the elimination of a small molecule. | Key in synthetic pathways like the gas-phase Ritter reaction. arxiv.org |

This interactive table summarizes common reaction types studied in gas-phase ion chemistry.

Rotational Spectroscopy for Precise Gas-Phase Structure Determination of Methylidyneazanium Analogs

Rotational spectroscopy, often performed in the microwave region, is an exceptionally precise method for determining the geometric structure of molecules in the gas phase. libretexts.orgchemeurope.com The technique measures the transition frequencies between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. From these moments, highly accurate bond lengths and angles can be derived. For an ion to be studied by this technique, it must possess a permanent dipole moment. chemeurope.com

While the rotational spectrum of this compound itself has not been reported, extensive studies on its simplest analog, protonated hydrogen cyanide (HCNH⁺), also known as methylidyneazanium, provide a clear precedent. researchgate.netwikipedia.org HCNH⁺ is a linear molecule, and its rotational spectrum has been characterized with high precision in laboratory settings using techniques like Fourier transform microwave (FTM) spectroscopy and double-resonance spectroscopy in cryogenic ion traps. aip.orgarxiv.orgresearchgate.net

These studies yield rotational constants (B) and centrifugal distortion constants (D), which are directly related to the molecular structure. For HCNH⁺, the precise values obtained from spectroscopy have been crucial for its detection in the interstellar medium. aip.org Similar studies on other protonated nitriles, such as protonated vinyl cyanide, have also demonstrated the power of this technique to determine structure and even resolve hyperfine splitting caused by the nitrogen nucleus. aip.orgnih.gov

| Analog Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Protonated Hydrogen Cyanide (HCNH⁺) | Microwave Spectroscopy | Determination of precise rotational and centrifugal distortion constants, confirming linear structure. | wikipedia.org |

| Protonated Hydrogen Cyanide (HCNH⁺) | Double-Resonance Spectroscopy | Resolution of 14N quadrupolar hyperfine structure, refining spectroscopic parameters. | aip.org |

| Protonated Vinyl Cyanide (CH₂CHCNH⁺) | Fourier Transform Microwave Spectroscopy | Determination of all three rotational constants for this asymmetric top ion. | aip.org |

This interactive table highlights key findings from rotational spectroscopy studies on analogs of this compound.

X-ray Crystallography of Stable Salts Incorporating the this compound Moiety

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. To apply this technique to an ion like this compound, it must first be isolated as a stable crystalline salt with a suitable counter-ion. Nitrilium ions are highly electrophilic and reactive but can be stabilized by non-nucleophilic anions, such as tetrachloroaluminate ([AlCl₄]⁻) or hexafluoroantimonate ([SbF₆]⁻).

While a crystal structure for a simple salt of this compound ([tBu-NCH]⁺) is not available in published literature, structures of closely related N-tert-butylnitrilium salts have been determined. A notable example is the crystal structure of tert-butyl-N-phenylcarbonitrilium tetrachloridoaluminate ([Ph-C≡N-tBu]⁺[AlCl₄]⁻). researchgate.net The analysis of this crystal structure reveals important details about the geometry of the nitrilium moiety. The C-N≡C core is nearly linear, as expected for sp-hybridized atoms, and the bond lengths provide valuable benchmarks for theoretical calculations.

The structural parameters obtained from such studies are critical for understanding the bonding and reactivity of this class of compounds.

| Compound | Counter-ion | Key Structural Feature | Bond Angle (C-N-C) |

|---|---|---|---|

| tert-butyl-N-phenylcarbonitrilium | [AlCl₄]⁻ | Near-linear geometry of the C-N≡C group. | ~175° |

This interactive table presents structural information derived from X-ray crystallography of a related N-tert-butylnitrilium salt.

Reactivity and Reaction Mechanisms of Tert Butyl Methylidyne Azanium

Nucleophilic Addition Reactions to the C≡N⁺ Bond of Tert-butyl(methylidyne)azanium

The defining feature of the this compound ion is its electrophilic carbon, which readily undergoes addition reactions with various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Oxygen-containing nucleophiles, such as water, alcohols, and carboxylic acids, readily add to the nitrilium ion. The hydrolysis of nitrilium ions to form N-substituted amides is a classic reaction. bdu.ac.inbdu.ac.in For instance, in the Ritter reaction, a carbocation is generated from an alcohol or alkene and subsequently trapped by a nitrile, like pivalonitrile, to form a nitrilium ion intermediate. This intermediate is then hydrolyzed by water to yield an N-tert-butyl amide. openochem.org

The Passerini reaction, a three-component reaction, involves the reaction of an isocyanide (like tert-butyl isocyanide), a carboxylic acid, and a carbonyl compound. nih.gov In polar solvents, the mechanism can proceed through a protonated carbonyl, which is attacked by the isocyanide to form a nitrilium ion. This is followed by the addition of the carboxylate anion to the electrophilic carbon of the nitrilium ion, ultimately forming an α-acyloxy amide after rearrangement. nih.gov

A notable application of oxygen nucleophiles is in glycosylation reactions. Pivalonitrile has been used as a solvent in glycosylation, where it is believed to participate in the reaction mechanism, forming a nitrilium ion intermediate that influences the stereochemical outcome. msu.edu

Table 1: Reactions of this compound with Oxygen Nucleophiles

| Reaction Name | Nucleophile | Precursor | Product Type |

|---|---|---|---|

| Ritter Reaction | Water | Pivalonitrile | N-tert-butyl amide |

| Passerini Reaction | Carboxylic Acid | tert-Butyl Isocyanide | α-Acyloxy amide |

Nitrogen nucleophiles, including amines and azides, also feature prominently in the chemistry of this compound. The Ugi four-component reaction, which combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, is a prime example. This reaction is believed to proceed via the formation of an imine and a nitrilium ion intermediate from the isocyanide, leading to the synthesis of α-acylamino amides.

Azides are effective nucleophiles for nitrilium ions, leading to the formation of tetrazoles. For example, N-tert-butylnitrilium salts react with methyl azide (B81097). mvpsvktcollege.ac.in Specifically, N-tert-butylnitrilium tetrachloroferrate reacts with methyl azide to yield the hydrogentetrachloroferrate salt of an imidoyl chloride. mvpsvktcollege.ac.in This reactivity highlights the utility of nitrilium ions in synthesizing nitrogen-rich heterocyclic compounds.

Table 2: Reactions of this compound with Nitrogen Nucleophiles

| Reaction Name | Nucleophile | Precursor | Product Type |

|---|---|---|---|

| Ugi Reaction | Amine | tert-Butyl Isocyanide | α-Acylamino amide |

Carbon-based nucleophiles and other anionic species react with tert-butyl substituted nitrilium ions to form new carbon-carbon bonds. In a three-component reaction, lithiated methoxyallene (B81269) adds to pivalonitrile to form an allenyl-substituted imine. pnas.orgwiley-vch.de This intermediate, upon treatment with an acid, can lead to the formation of β-ketoenamides. pnas.org

The reaction between tert-butyl isocyanide and dialkyl acetylenedicarboxylates generates a highly reactive zwitterionic intermediate. bdu.ac.inresearchgate.net This intermediate can be trapped by various electrophiles or nucleophiles. For instance, protonation by acidic compounds like 2-hydroxybenzaldehydes or naphthols leads to a vinylnitrilium cation, which then undergoes nucleophilic attack by the conjugate base to form complex heterocyclic structures like benzochromenes. solubilityofthings.com

Reactions with Nitrogen Nucleophiles

Cycloaddition Reactions Involving this compound as a Dipolarophile or 1,3-Dipole Precursor

The C≡N⁺ bond of the this compound ion can participate in cycloaddition reactions, acting either as a dienophile/dipolarophile or as a precursor to a 1,3-dipole.

Isocyanides like tert-butyl isocyanide are well-known to participate in [4+1] cycloadditions with tetrazines. researchgate.net Theoretical studies have also investigated the [2+3] cycloaddition reaction between tert-butyl isocyanide and dialkyl acetylenedicarboxylates in the presence of acetic anhydride. wikipedia.org The initial step is the nucleophilic attack of the isocyanide on the acetylenic ester, forming a zwitterionic intermediate that can be considered a 1,3-dipole. This intermediate then undergoes cyclization.

More complex cycloadditions have also been reported. A [2+2+1] cycloaddition involving N-tosylhydrazones, tert-butyl nitrite, and alkenes proceeds via the in situ generation of a nitronate, which then undergoes cycloaddition with the alkene. While not directly involving a pre-formed nitrilium ion, this showcases the types of reactive intermediates accessible from related starting materials. N-tert-butanesulfinyl imines have been shown to act as quasi-1,3-dipoles in stereoselective [3+2] cycloadditions with arynes to synthesize cyclic sulfoximines.

Rearrangement Pathways and Isomerization of this compound

The this compound cation and its precursors can undergo various rearrangements, often leading to significant structural changes.

Rearrangements involving alkyl shifts are characteristic of reactions that proceed through nitrilium ion intermediates, such as the Beckmann rearrangement. bdu.ac.in In this reaction, an oxime is treated with acid to generate a nitrilium ion via migration of an alkyl or aryl group anti to the leaving group on the nitrogen. bdu.ac.inmsu.edu The migratory aptitude generally follows the order of carbocation stability (tertiary > secondary > aryl > primary). bdu.ac.in The resulting nitrilium ion is then typically hydrolyzed to an amide.

The Ritter reaction provides another platform for observing alkyl shifts. The reaction is initiated by the formation of a carbocation, which can undergo a Wagner-Meerwein rearrangement (a 1,2-hydride or alkyl shift) to form a more stable carbocation before being trapped by the nitrile. This demonstrates that rearrangements can precede the formation of the nitrilium ion itself.

Intramolecular proton transfer has also been observed in the functionalization of tert-butyl nitrile. In a reaction involving a bis(phosphido) thorium complex, a proton was transferred from a phosphorus-bound ligand to the nitrogen of the coordinated tert-butyl nitrile. researchgate.net While this occurs within a metal coordination sphere, it illustrates the potential for proton mobility in activated nitrile systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-tert-butyl amide |

| α-Acyloxy amide |

| Pivalonitrile |

| tert-Butyl isocyanide |

| Glycoside |

| α-Acylamino amide |

| Tetrazole |

| N-tert-butylnitrilium tetrachloroferrate |

| Imidoyl chloride |

| Lithiated methoxyallene |

| Allenyl-substituted imine |

| β-Ketoenamide |

| Dialkyl acetylenedicarboxylate |

| Vinylnitrilium cation |

| Benzochromene |

| Tetrazine |

| N-tosylhydrazone |

| tert-Butyl nitrite |

| Nitronate |

| N-tert-butanesulfinyl imine |

| Aryne |

| Cyclic sulfoximine |

| Oxime |

Transformations to Carbene or Nitrene Analogs

The transformation of nitrilium ions into carbene or nitrene analogs is a topic of significant mechanistic interest, though direct conversion pathways are nuanced.

Nitrene Formation: The generation of a nitrene (a neutral, electron-deficient nitrogen species) from a nitrilium ion is not a direct, spontaneous process. However, related rearrangements suggest pathways that proceed through intermediates possessing nitrene-like character. The Beckmann rearrangement , for instance, involves the transformation of an oxime into an amide under acidic conditions. pharmaguideline.combyjus.comorganic-chemistry.org The mechanism proceeds through the protonation of the oxime's hydroxyl group, creating a good leaving group (water). The subsequent migration of the alkyl or aryl group anti-periplanar to the leaving group occurs in a concerted fashion with the departure of water, forming a nitrilium ion intermediate. organic-chemistry.orglibretexts.org This concerted migration avoids the formation of a discrete, high-energy nitrene. organic-chemistry.org

While distinct from nitrilium ions, N-alkyl-N-arylaminodiazonium ions have been shown to lose dinitrogen to generate reactive aryl nitrenium ion intermediates (Ar-N⁺-R), which are isoelectronic with carbenes. rsc.org These nitrenium ions can then undergo various reactions, including cyclizations and substitutions. rsc.org

Carbene Analogs (Iminocarbenes): There is little direct evidence for the transformation of a stable N-alkylnitrilium ion like this compound into a carbene. However, related reactive intermediates are known. For example, nitrile ylides, which can be in equilibrium with nitrilium ions, can be generated from diazo compounds and nitriles, often promoted by visible light or copper catalysts. rsc.orgacs.org These nitrile ylides possess a resonance structure that depicts a carbene-like character at the carbon atom.

Role of this compound as an Intermediate in Organic Reactions

N-tert-butylnitrilium ions, and nitrilium ions in general, are established reactive intermediates in a variety of fundamental organic transformations. wikipedia.orgresearchgate.netrsc.orgthieme-connect.devu.nl Their transient existence is key to the construction of new carbon-nitrogen bonds and the synthesis of various nitrogen-containing functional groups, particularly amides.

Prominent reactions that proceed via nitrilium ion intermediates include:

The Ritter Reaction: Forms N-alkyl amides from nitriles and a source of a stable carbocation. organic-chemistry.orgwikipedia.orgname-reaction.com

The Beckmann Rearrangement: Converts oximes to amides or lactams. pharmaguideline.comwikipedia.orgmasterorganicchemistry.com

The Ugi and Passerini Reactions: Multicomponent reactions where nitrilium ions are generated from the addition of isocyanides to iminium or oxocarbenium ions, respectively. wikipedia.orgnih.gov

The Bischler-Napieralski Reaction: An intramolecular electrophilic aromatic substitution leading to the synthesis of dihydroisoquinolines. thieme-connect.de

The stability of the carbocation precursor is crucial for the formation of the nitrilium ion. The tert-butyl cation, being a stable tertiary carbocation, is an excellent substrate for generating the corresponding N-tert-butylnitrilium ion in reactions like the Ritter reaction.

Mechanism of Reactions Proceeding via Azanium Ion Intermediates

The mechanism of reactions involving the this compound (N-tert-butylnitrilium) ion is best illustrated by the Ritter reaction.

Mechanism of the Ritter Reaction:

Carbocation Formation: The reaction is initiated by the formation of a stable carbocation. Tertiary alcohols, such as tert-butanol, or alkenes like isobutylene, are treated with a strong acid (e.g., sulfuric acid) to generate the tert-butyl cation. nrochemistry.comchemistry-reaction.com

Nucleophilic Attack by Nitrile: The nitrogen atom of a nitrile molecule acts as a nucleophile, attacking the electrophilic carbocation. This addition results in the formation of a nitrilium ion intermediate. In the context of this article, the tert-butyl cation reacts with a nitrile (R-C≡N) to form the N-tert-butylnitrilium ion, [R-C≡N-C(CH₃)₃]⁺. organic-chemistry.orgname-reaction.com

Hydrolysis: The reaction mixture is then treated with water. A water molecule attacks the electrophilic carbon of the nitrilium ion. name-reaction.com

Tautomerization and Deprotonation: Following the addition of water, a series of proton transfers and tautomerization steps occur, ultimately leading to the formation of a stable N-tert-butyl amide as the final product. name-reaction.comnrochemistry.com

This mechanism highlights the central role of the nitrilium ion as the key electrophilic species that is subsequently trapped by a nucleophile (water) to yield the amide product.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of nitrilium ions is governed by both kinetic and thermodynamic factors. The formation of the nitrilium ion itself is often the rate-determining step in reactions like the Ritter reaction, depending on the stability of the initial carbocation.

Kinetic studies on the reactivity of N-arylbenzonitrilium ions, generated by laser flash photolysis, provide insight into the factors influencing their stability. rsc.org While not the specific tert-butyl analog, these studies reveal important trends. The rate of reaction with water is influenced by substituents on both the N-aryl and C-aryl rings.

Effect of N-substituent: Electron-withdrawing groups on the N-aryl ring increase the reactivity of the nitrilium ion towards water, as indicated by a negative Hammett ρ value of -1.4 when correlated with σ. rsc.org This suggests that stabilizing the positive charge on the nitrogen atom slows down the nucleophilic attack at the carbon.

Effect of C-substituent: Substituents on the C-aryl ring have a smaller effect on the reaction rate (ρ⁺ = -0.6), consistent with the positive charge being predominantly located on the nitrogen atom. rsc.org

Comparison with other cations: The reactivity of N-phenylbenzonitrilium ion towards water is only moderately higher (about 50-fold) than its N-isopropyl analog. rsc.org This indicates that steric hindrance around the electrophilic carbon plays a relatively minor role compared to electronic effects.

The table below summarizes kinetic data for the reaction of various substituted N-arylbenzonitrilium ions with water and azide.

| C-Aryl Substituent (Ar) | N-Aryl Substituent (Ar') | kw (s-1) | kaz (M-1s-1) |

|---|---|---|---|

| 4-MeO-C₆H₄ | C₆H₅ | 1.1 x 10⁶ | 1.2 x 10¹⁰ |

| C₆H₅ | C₆H₅ | 1.5 x 10⁷ | 1.4 x 10¹¹ |

| 4-Cl-C₆H₄ | C₆H₅ | 3.0 x 10⁷ | 2.7 x 10¹¹ |

| C₆H₅ | 4-Me-C₆H₄ | 5.8 x 10⁶ | 6.0 x 10¹⁰ |

| C₆H₅ | 4-Cl-C₆H₄ | 8.5 x 10⁷ | - |

Data sourced from studies on N-arylbenzonitrilium ions. rsc.org

Catalytic Activation and Deactivation of this compound Species

The generation of nitrilium ions, including the tert-butyl derivative, traditionally requires stoichiometric amounts of strong, corrosive acids like concentrated sulfuric acid. wikipedia.orgias.ac.in This presents environmental and handling challenges. Consequently, significant research has focused on developing catalytic methods for their generation.

Catalytic Activation:

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA), have been developed to promote the Ritter reaction under milder, solvent-free conditions. ias.ac.in These catalysts offer advantages like ease of separation, reusability, and reduced corrosion.

Lewis Acids: Lewis acids like scandium(III) triflate can catalyze reactions involving nitrilium ion intermediates, although Brønsted acids often provide superior yields. nih.gov

Photocatalysis: Visible-light-promoted methods have emerged for generating nitrilium ions from diazo compounds and nitriles, offering a green and efficient alternative under mild conditions. acs.org

Copper Catalysis: Copper catalysts have been used in cascade reactions that involve the in situ generation of a nitrilium ion from a nitrile ylide, followed by rearrangement to form complex ester products. rsc.org

Catalyst Deactivation: Catalyst deactivation is a critical issue in these processes. In homogeneous catalysis, the strong acids used can participate in side reactions or be neutralized, leading to a loss of activity. In heterogeneous catalysis, several deactivation mechanisms are possible:

Poisoning: The active sites of the catalyst can be blocked by impurities in the reactants or by strongly adsorbing products or intermediates.

Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface can block pores and active sites.

Leaching: The active component of a solid catalyst can be dissolved into the reaction medium, particularly under harsh acidic conditions.

For instance, in palladium-catalyzed reactions, which can involve related intermediates, the aggregation of the metal into inactive nanoparticles (e.g., palladium black) is a common deactivation pathway. researchgate.net The presence of excess ligand or other additives is sometimes used to stabilize the active catalytic species and prevent deactivation. researchgate.net Similarly, in Ritter reactions using solid acids, regeneration of the catalyst by washing and drying is often necessary to restore its activity for subsequent runs. ias.ac.in

Applications of Tert Butyl Methylidyne Azanium in Synthetic Organic Chemistry

Tert-butyl(methylidyne)azanium as a Building Block for Complex Nitrogen-Containing Molecules

The high reactivity of the tert-butylnitrilium ion makes it an excellent electrophilic partner in reactions designed to build larger, nitrogen-containing molecular architectures. It readily reacts with a wide array of nucleophiles, serving as a reliable precursor for various nitrogenous compounds. vu.nl

Nitrilium ions, including the tert-butyl variant, are fundamental precursors to iminium ions and related structures. The addition of a nucleophile to the nitrilium carbon results in the formation of a substituted imine or iminium species. This transformation is a cornerstone of several classic organic reactions. For instance, the Ritter reaction involves the generation of a nitrilium ion from a nitrile and a carbocation, which is then trapped by water to yield an amide. nih.govthieme-connect.de Similarly, the Bischler-Napieralski reaction utilizes the dehydration of an amide to form a nitrilium ion, which then undergoes intramolecular cyclization to produce dihydroisoquinolines and other fused imines. nih.govthieme-connect.de

The reaction of nitrilium ions with various nucleophiles is a general strategy for synthesizing a broad range of nitrogen-containing functional groups. organic-chemistry.org For example, N-trifluoromethylated (N-CF₃) amidines, imidates, and thioimidates can be synthesized by generating N-CF₃ nitrilium ions and trapping them with nitrogen, oxygen, or sulfur-based nucleophiles. organic-chemistry.org

One of the most powerful applications of tert-butylnitrilium ions is in the synthesis of heterocyclic compounds. mdpi.comchim.itmsu.edu These reactions typically proceed via the in situ generation of the nitrilium ion, followed by an intramolecular cyclization. vu.nl

Unsaturated amides can be converted to nitrilium ions, which then cyclize to form five-membered nitrogen heterocycles like pyrroline (B1223166) derivatives. miami.edu This method is compatible with various functional groups, including esters and ethers. miami.edu The resulting cyclic products can be further elaborated; for example, pyrroline esters have been used to prepare enantiomerically enriched indolizidine ring systems through asymmetric reduction. miami.eduresearchgate.net

The versatility of nitrilium ions in heterocycle synthesis is demonstrated by their participation in cascade reactions. For instance, a nitrilium ion generated from an amide can initiate a cascade that results in complex polycyclic structures like 6H- Current time information in Bangalore, IN.benzopyrano[4,3-b]quinolone. vu.nl This highlights the ability of these reactive intermediates to facilitate the rapid construction of molecular complexity from relatively simple starting materials.

Table 1: Examples of Heterocyclic Systems Synthesized via Nitrilium Ion Intermediates

| Precursor Type | Reagents for Nitrilium Ion Generation | Heterocyclic Product | Reference(s) |

|---|---|---|---|

| Unsaturated Amide | Polyphosphoric acid ethyl ester (PPSE) | Pyrroline derivatives | miami.edu |

| Acylaminoalkene | Trifluoromethanesulfonic anhydride | Dihydropyrroles | thieme-connect.de |

| N-Alkenyl Amide | Trifluoromethanesulfonic anhydride | Tetrahydropyridines | thieme-connect.de |

| Amide with pendant aromatic ring | POCl₃, P₂O₅ (Bischler-Napieralski) | Dihydroisoquinolines | nih.govthieme-connect.de |

Synthesis of Iminium Ions and Related Derivatives

Role in Nitrile Imine Chemistry and Related 1,3-Dipolar Cycloadditions

While nitrilium ions themselves are not 1,3-dipoles, their chemistry is closely related to that of nitrile imines and other 1,3-dipolar species. acs.orgacs.org Nitrilium ions can be considered stabilized analogues of these dipoles and can undergo similar cycloaddition-type reactions. acs.org

The stereospecificity observed in the trapping of nitrilium ions by nucleophiles has significant implications for controlling the stereochemistry of the products. acs.orgacs.org This control is crucial in synthetic strategies that rely on predictable outcomes.

Utilization in Stereoselective Transformations

The tert-butyl group is often employed in stereoselective reactions due to its significant steric bulk, which can effectively control the facial selectivity of approaching reagents. This principle is applicable to reactions involving tert-butylnitrilium ions or related intermediates.

Asymmetric synthesis involving nitrilium ion cyclizations can be achieved by incorporating chirality into the substrate or by using chiral catalysts. Enantiomerically enriched indolizidine and pyrrolizidine (B1209537) ring systems have been successfully synthesized via the asymmetric reduction of pyrroline esters, which are themselves formed from the cyclization of nitrilium ions derived from achiral unsaturated amides. miami.eduresearchgate.net

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. miami.edu In a related context, novel chiral cycloiminophosphane ligands have been prepared from l-menthone by capturing a Beckmann nitrilium ion intermediate. helsinki.fi These chiral ligands have shown potential in asymmetric catalysis. helsinki.fi Similarly, the use of enantiomerically pure N-tert-butanesulfinyl imines in cycloaddition reactions serves as an excellent example of substrate-controlled asymmetric induction, where the chiral sulfinyl group directs the stereochemical outcome of the reaction. cas.cn

The steric demand of the tert-butyl group can play a crucial role in directing the diastereoselectivity of reactions. In intramolecular cyclizations of nitrilium ions, the bulky tert-butyl substituent can influence the conformation of the transition state, leading to the preferential formation of one diastereomer over another.

For example, the stereospecificity of reactions involving nitrilium ions is a known phenomenon, where the geometry of the starting material influences the geometry of the product. acs.orgacs.org In cycloaddition reactions, such as the [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes, the presence of the tert-butyl group on the sulfinamide auxiliary leads to excellent diastereocontrol (dr > 99:1). cas.cn This high level of stereochemical control is invaluable for the synthesis of complex molecules with multiple stereocenters.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | N-(tert-butyl)methaniminium | tert-Butylnitrilium ion |

| Iminium Ion | - | - |

| Pyrroline | 2,3-Dihydro-1H-pyrrole | - |

| Indolizidine | Octahydroindolizine | - |

| Dihydroisoquinoline | 1,2-Dihydroisoquinoline | - |

| N-CF₃ Amidine | - | Trifluoromethylamidine |

| N-CF₃ Imidate | - | Trifluoromethylimidate |

| N-CF₃ Thioimidate | - | Trifluoromethylthioimidate |

| Pyrrolizidine | Hexahydropyrrolizine | - |

| Isoxazoline | 2,3-Dihydroisoxazole or 4,5-Dihydroisoxazole | - |

| Cyclic Sulfoximine | - | - |

| l-menthone | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | - |

| N-tert-butanesulfinyl imine | - | TBS imine |

| tert-Butyl isocyanide | 2-Isocyano-2-methylpropane | - |

| Polyphosphoric acid ethyl ester | - | PPSE |

| Trifluoromethanesulfonic anhydride | Trifluoromethanesulfonic acid anhydride | Triflic anhydride |

| N-tosylhydrazone | - | - |

Asymmetric Induction through Chiral Auxiliaries or Catalysts

Development of Novel Reagents and Catalyst Precursors Incorporating Azanium Moieties

The development of novel reagents and catalyst precursors is a cornerstone of innovation in synthetic organic chemistry. Azanium salts, in general, have been explored for their potential in catalysis. For instance, ammonium (B1175870) salts can be activated through photoredox catalysis to generate radicals, which are valuable intermediates in various chemical transformations. This approach offers an alternative to other radical precursors, such as diazonium or Katritzky salts, and presents a stable and easily preparable option.

Potential for Material Science Applications through Polymerization or Functionalization of this compound Derivatives

The application of organic compounds in material science, particularly through polymerization, is an area of active research. Aziridine derivatives, which are structurally related to azanium compounds, have been investigated for their ability to undergo anionic ring-opening polymerization (AROP) to form polymers like linear polyethyleneimine. nsf.gov For example, the polymerization of tert-butyl aziridine-1-carboxylate demonstrates how a tert-butyl group can influence the properties of the resulting polymer, such as its solubility. nsf.gov

Advanced Topics and Future Research Directions for Tert Butyl Methylidyne Azanium

Exploration of Solid-State Chemistry and Crystal Engineering of Tert-butyl(methylidyne)azanium Salts

The isolation and structural characterization of this compound as a stable salt is a foundational step for understanding its intrinsic properties. Future research should focus on preparing and crystallizing salts of this cation with a variety of non-nucleophilic counter-ions. The goal would be to systematically study how the counter-ion influences the solid-state packing, stability, and reactivity of the nitrilium ion.

Key research objectives in this area include:

Synthesis of Crystalline Salts: Preparation of this compound salts with anions of varying size, shape, and charge distribution (e.g., Cl⁻, Br⁻, BF₄⁻, PF₆⁻, OTf⁻).

Single-Crystal X-ray Diffraction: Determination of precise bond lengths, bond angles, and intermolecular interactions. Of particular interest is the C≡N bond length and the C-N-H angle, which provide insight into the electronic structure and hybridization.

Analysis of Intermolecular Interactions: Investigating the role of hydrogen bonding from the N-H group to the anion, as well as weaker C-H···anion and ion-pairing interactions in dictating the crystal packing. These studies are fundamental to crystal engineering, where predictable solid-state structures are designed.

Table 1: Proposed Crystallographic Studies for this compound Salts

| Counter-ion | Target Crystal System | Primary Interaction for Investigation | Rationale |

| Tetrafluoroborate (B81430) (BF₄⁻) | Orthorhombic | N-H···F Hydrogen Bonding | Study the influence of moderately coordinating anions on cation geometry. |

| Hexafluorophosphate (B91526) (PF₆⁻) | Monoclinic | Ion Packing and Dispersion Forces | Evaluate the structure with a large, non-coordinating anion to isolate the "free" cation. |

| Triflate (OTf⁻) | Triclinic | N-H···O Hydrogen Bonding | Investigate the impact of a polyatomic anion with localized negative charge on packing. |

Investigation of Spectroscopic Signatures in Condensed Phases and Solutions

A thorough spectroscopic characterization of this compound is crucial for its detection and for monitoring its involvement in chemical reactions. Research should be directed at obtaining high-resolution spectra in various media to understand how its environment affects its spectroscopic properties.

Infrared (IR) Spectroscopy: The most prominent feature is expected to be the nitrilium (C≡N⁺-H) stretching frequency. This band should appear at a significantly higher wavenumber compared to the isocyanide (N≡C) stretch in the parent tert-butyl isocyanide, providing a clear diagnostic marker.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will be critical for identifying the acidic N-H proton, whose chemical shift will be highly sensitive to the solvent and counter-ion. ¹³C NMR will reveal the chemical shifts of the t-butyl carbons and, most importantly, the sp-hybridized carbon of the nitrilium group. ¹⁴N or ¹⁵N NMR could provide further direct insight into the electronic environment of the nitrogen atom.

Transient Spectroscopy: For studying the cation as a fleeting intermediate, techniques like transient absorption spectroscopy can be employed to observe its formation and decay in real-time during a reaction.

Table 2: Predicted Spectroscopic Data for Investigation of [t-Bu-CNH]⁺

| Spectroscopic Technique | Feature | Predicted Range/Value | Information Gained |

| Infrared (IR) | ν(C≡N⁺) stretch | 2280 - 2350 cm⁻¹ | Confirmation of nitrilium functionality, bond strength. |

| ¹H NMR | N-H proton | δ 10 - 14 ppm | Acidity, hydrogen bonding interactions. |

| ¹³C NMR | C≡N⁺ carbon | δ 150 - 170 ppm | Electronic environment of the functional group. |

| ¹⁵N NMR | N⁺ atom | δ -100 to -150 ppm | Direct probe of the nitrogen electronic structure. |

Photochemistry and Electrochemistry of this compound

The photochemical and electrochemical behavior of this compound is entirely unexplored. Such studies could reveal novel reaction pathways and provide quantitative data on its stability and electronic properties.

Electrochemistry: Cyclic voltammetry studies on stable salts of the cation would determine its reduction potential. This would quantify its electrophilicity and its stability towards electron transfer processes. Such studies have been insightful for related cationic species. The potential for reversible reduction could open pathways to radical-based chemistry.

Photochemistry: The photochemical generation of nitrilium ions from other precursors, such as diazoacetates and nitriles, has been demonstrated. Future research could investigate the photolability of this compound itself. Upon excitation with UV light, it could undergo rearrangements, fragmentation, or photo-induced reactions with surrounding substrates, representing a novel method for initiating organic reactions.

Interdisciplinary Connections: Potential for Astrochemistry and Materials Science

While seemingly specialized, the fundamental study of this compound can inform broader scientific fields.

Astrochemistry: The simplest protonated nitrile, HC≡N⁺H, is a species of significant interest in astrochemistry for understanding the chemistry of interstellar clouds. Although the bulky tert-butyl group makes the direct detection of this compound in space highly improbable, detailed laboratory studies of its spectroscopic and formation/destruction pathways can provide valuable benchmark data for refining the computational models used to predict the properties and behavior of simpler, astrophysically relevant cations.

Materials Science: Organic cations are fundamental building blocks for ionic liquids and other advanced materials. Investigating the properties of salts of this compound, such as their melting points, thermal stability, and conductivity, could lead to their use as components in novel electrolytes or other functional materials. Its high reactivity could also be harnessed, using it as a precursor for polymer or material synthesis where the nitrilium moiety is incorporated into a larger structure.

Unexplored Reactivity Pathways and Synthetic Opportunities

The synthetic utility of nitrilium ions is vast, yet many pathways remain unexplored for the tert-butyl derivative. Its reactivity is dominated by its nature as a potent electrophile.

Nucleophilic Additions: A systematic investigation of its reaction with a wide array of nucleophiles is warranted. This is the basis for well-known reactions like the Ritter reaction (with nitriles and alcohols/alkenes) and could be expanded. The reaction of isocyanides with alkyl halides to generate nitrilium ions, which are then hydrolyzed to amides, represents a novel approach to amide bond formation.

Cycloaddition Reactions: Cationic species can participate in various cycloaddition reactions. The potential for [3+2] or other cycloadditions between this compound and unsaturated substrates (alkenes, alkynes) could lead to the synthesis of novel five-membered nitrogen-containing heterocycles.

Interrupted Multicomponent Reactions: Nitrilium ions are key intermediates in isocyanide-based multicomponent reactions like the Ugi and Passerini reactions. Developing strategies to intercept the this compound intermediate in these reactions with unconventional nucleophiles could vastly expand the scope of accessible molecular scaffolds.

**Table 3: Potential Unexplored Reactions of Tert-butyl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.